McN3716

Description

Properties

IUPAC Name |

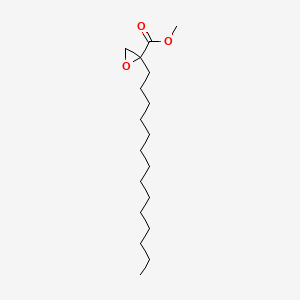

methyl 2-tetradecyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSDZUNGAWCFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918804 | |

| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69207-52-9, 92982-25-7 | |

| Record name | Methyl palmoxirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmoxirate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl palmoxirate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-(epoxymethyl)palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PALMOXIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of McN-A-343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343, chemically known as (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride, is a pharmacological tool compound that has been instrumental in the characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially identified as a selective M1 muscarinic agonist, subsequent research has revealed a more complex and nuanced mechanism of action. This technical guide provides an in-depth exploration of the core pharmacology of McN-A-343, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action: A Tale of Efficacy, Not Affinity

The defining characteristic of McN-A-343's interaction with muscarinic receptors is that its selectivity for the M1 subtype (and to some extent the M4 subtype) is not a result of higher binding affinity, but rather a greater efficacy at these receptor subtypes.[1][2] It is a partial agonist that displays similar affinity for all five muscarinic receptor subtypes (M1-M5).[1][2] This distinction is critical for the interpretation of experimental results, as the observed effects of McN-A-343 are highly dependent on the specific cellular context, including receptor density and the efficiency of receptor-effector coupling.[1][2]

Beyond its role as a partial agonist, McN-A-343 exhibits a complex pharmacology that includes:

-

Bitopic Agonism at the M2 Receptor: Evidence suggests that McN-A-343 can bind to both the orthosteric (primary) binding site and an allosteric site on the M2 muscarinic receptor, a mode of action termed "bitopic agonism."[1][2]

-

Non-Muscarinic Actions: McN-A-343 has been shown to interact with other receptor systems, including nicotinic acetylcholine receptors and serotonin (B10506) 5-HT3 and 5-HT4 receptors, and can also inhibit neurotransmitter uptake and exert a local anesthetic effect.[1][2]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional efficacy of McN-A-343 at muscarinic receptors. It is important to note that values can vary between different studies and experimental systems.

Table 1: Binding Affinity of McN-A-343 at Muscarinic Receptors

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| M1 | Rat Cerebral Cortex | pPKi | 5.05 | [3] |

| M1 | Rat Duodenum | -log KA | 4.68 | [4] |

| M1 | Rabbit Vas Deferens | -log KA | 5.17 | [4] |

| M1 | Rat Duodenum | -log KB | 4.96 | [4] |

| M2 | Rat Myocardium | pKi | 5.22 | [3] |

Table 2: Functional Efficacy of McN-A-343 at Muscarinic Receptors

| Receptor Subtype | Tissue/System | Parameter | Value | Notes | Reference |

| M2 | Guinea-pig isolated taenia caeci | -log EC50 | 5.14 | Full agonist | [3] |

| M1 | Rat Duodenum | Agonist Activity | Relaxation | Elicits M1-mediated response | [4] |

| M1 | Rabbit Vas Deferens | Agonist Activity | Inhibition of twitch contractions | Elicits M1-mediated response | [4] |

Signaling Pathways

McN-A-343's primary action as an M1 receptor agonist involves the activation of the Gq/11 signaling cascade. Its interaction with the M2 receptor is more complex due to its bitopic nature.

Figure 1: M1 Receptor Signaling Pathway Activated by McN-A-343.

Figure 2: Bitopic Agonism of McN-A-343 at the M2 Muscarinic Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of McN-A-343 for muscarinic receptors.

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Materials:

-

Tissue or cells expressing muscarinic receptors

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Unlabeled McN-A-343

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled McN-A-343. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like atropine).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of McN-A-343 and use non-linear regression analysis to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Model of Ulcerative Colitis

This protocol describes the induction of ulcerative colitis in mice and subsequent treatment with McN-A-343 to assess its anti-inflammatory effects.

Figure 4: Experimental Workflow for an Ulcerative Colitis Model.

Materials:

-

Mice (e.g., C57BL/6)

-

Colitis-inducing agent (e.g., acetic acid or dextran (B179266) sulfate (B86663) sodium - DSS)

-

McN-A-343

-

Vehicle control

-

Positive control (e.g., dexamethasone)

-

Materials for clinical scoring, euthanasia, and tissue collection

-

Reagents for histological analysis and biochemical assays

Procedure:

-

Induction of Colitis: Induce colitis in mice. A common method is the intrarectal administration of a dilute solution of acetic acid or the provision of DSS in the drinking water for a defined period.

-

Animal Grouping and Treatment: Divide the mice into different experimental groups: a healthy control group, a colitis group receiving a vehicle, and colitis groups receiving different doses of McN-A-343. A positive control group receiving a known anti-inflammatory drug is also recommended. Administer the treatments (e.g., via oral gavage or intraperitoneal injection) for the duration of the study.

-

Clinical Assessment: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) can be calculated based on these parameters.

-

Sample Collection: At the end of the experimental period, euthanize the mice and carefully dissect the colon. Measure the colon length and weight.

-

Macroscopic and Microscopic Analysis: Score the macroscopic damage to the colon. Process sections of the colon for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

-

Biochemical Analysis: Homogenize portions of the colon to measure markers of inflammation, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). Markers of oxidative stress can also be assessed.

Catecholamine Secretion Assay from Adrenal Chromaffin Cells

This protocol outlines a general method for measuring catecholamine release from adrenal chromaffin cells, which can be adapted to study the effects of McN-A-343.

Figure 5: Experimental Workflow for Catecholamine Secretion Assay.

Materials:

-

Isolated perfused rat adrenal gland preparation or cultured adrenal chromaffin cells

-

Krebs-Ringer bicarbonate buffer (or similar physiological salt solution)

-

McN-A-343 and other secretagogues (e.g., high potassium, nicotine)

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector

-

Standards for epinephrine and norepinephrine

-

Reagents for sample preparation

Procedure:

-

Preparation of Adrenal Tissue/Cells: Prepare an isolated perfused adrenal gland or culture primary adrenal chromaffin cells.

-

Perfusion/Incubation: Perfuse the adrenal gland or incubate the cells with a physiological salt solution.

-

Sample Collection: Collect baseline samples of the perfusate or incubation medium to measure basal catecholamine release.

-

Stimulation: Stimulate the preparation with McN-A-343 at various concentrations. Include appropriate controls, such as a vehicle control and a positive control (e.g., a depolarizing concentration of potassium chloride or a nicotinic agonist).

-

Collection of Stimulated Samples: Collect samples of the perfusate or incubation medium during and after stimulation.

-

Sample Preparation: Stabilize the catecholamines in the collected samples (e.g., by adding an antioxidant and acidifying). Precipitate proteins and filter the samples.

-

HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantification: Separate epinephrine and norepinephrine based on their retention times and quantify their concentrations by comparing the peak areas to those of known standards.

-

Data Analysis: Express the stimulated release of catecholamines as a fold increase over the basal release.

Conclusion

McN-A-343 remains a valuable pharmacological probe for dissecting the roles of M1 muscarinic receptors in various physiological and pathophysiological processes. Its mechanism of action, however, is far from simple. A thorough understanding of its nature as a partial agonist with efficacy-based selectivity, its bitopic action at M2 receptors, and its potential non-muscarinic effects is essential for the rigorous design and interpretation of experiments. The data, protocols, and visualizations provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize McN-A-343 in their investigations and to advance our understanding of muscarinic receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of McN-A-343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-A-343, also known as McN3716, is a quaternary ammonium (B1175870) compound that has been instrumental in the pharmacological characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). Initially identified as a selective stimulant of muscarinic receptors in sympathetic ganglia, it is now understood to be a functionally selective agonist for the M1 and M4 muscarinic receptor subtypes.[1] This selectivity is not due to a higher binding affinity for these subtypes, but rather a greater efficacy in eliciting a functional response.[1][2] McN-A-343 is classified as a partial agonist and its activity can be influenced by factors such as receptor density and the specific tissue or cell type being studied.[2] A particularly interesting characteristic of McN-A-343 is its designation as a "bitopic" agonist at the M2 receptor, indicating its ability to bind to both the primary (orthosteric) and a secondary (allosteric) site on the receptor.[1] This technical guide provides an in-depth overview of the molecular target of McN-A-343, including its binding and functional properties, the experimental protocols used to characterize it, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of McN-A-343 at the five human muscarinic acetylcholine receptor subtypes (M1-M5). It is important to note that these values have been compiled from various studies and experimental conditions may differ.

Table 1: Binding Affinity of McN-A-343 at Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | pKi (mean) | Tissue/Cell Source | Reference |

| M1 | McN-A-343 | 5.05 | Rat Cerebral Cortex | [3] |

| M2 | McN-A-343 | 5.22 | Rat Myocardium | [3] |

Table 2: Functional Potency of McN-A-343 at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | pEC50 / -log KA (mean) | Response | Tissue/Cell Source | Reference |

| M1 | Fractional Receptor Inactivation | 4.68 (-log KA) | Relaxation | Rat Duodenum | [4] |

| M1 | Fractional Receptor Inactivation | 5.17 (-log KA) | Inhibition of twitch contractions | Rabbit Vas Deferens | [4] |

| M2 | Functional Assay | 5.14 (-log EC50) | Full Agonist | Guinea-pig Taenia Caeci | [3] |

| M3 | Cationic Current Activation | Ineffective | Antagonist behavior | Guinea-pig small intestine | [5] |

Note: McN-A-343 exhibits partial agonism at M1 and M4 receptors, and its efficacy can vary significantly depending on the experimental system.[1][2]

Key Experimental Protocols

The characterization of McN-A-343's interaction with muscarinic receptors relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the cellular response to receptor activation.

Radioligand Binding Assay (Competition)

This protocol describes a typical competition binding assay to determine the binding affinity (Ki) of McN-A-343 for a specific muscarinic receptor subtype.

Objective: To determine the concentration of McN-A-343 that inhibits 50% of the specific binding of a known radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), from which the Ki can be calculated.

Materials:

-

Cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled McN-A-343.

-

Unlabeled high-affinity muscarinic antagonist for determining non-specific binding (e.g., atropine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membranes, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

-

Competition: Add cell membranes, radiolabeled ligand, and increasing concentrations of McN-A-343.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.[6]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of McN-A-343.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This protocol outlines a common functional assay to measure the ability of McN-A-343 to stimulate M1 or other Gq-coupled muscarinic receptors, leading to an increase in intracellular calcium.

Objective: To determine the concentration of McN-A-343 that produces 50% of the maximal increase in intracellular calcium (EC50).

Materials:

-

A cell line endogenously or recombinantly expressing the target Gq-coupled muscarinic receptor (e.g., HEK-293, CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

McN-A-343.

-

A full muscarinic agonist for determining the maximal response (e.g., carbachol).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation, FLIPR).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to near confluence.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).

-

Washing (optional): Some protocols may include a wash step to remove excess dye.

-

Assay Execution:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

The instrument's liquid handling system automatically adds increasing concentrations of McN-A-343 to the wells.

-

Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response as a function of the log concentration of McN-A-343.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).

-

Signaling Pathways

McN-A-343 exerts its effects by activating specific G protein-coupled receptor signaling pathways. Its functional selectivity for M1 and M4 receptors means it preferentially activates their downstream cascades.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is coupled to the Gq/11 family of G proteins.[7] Activation of the M1 receptor by an agonist like McN-A-343 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[8] More recent studies have revealed further downstream effectors, including the PI3K-Akt-mTOR pathway, which can influence neuronal plasticity.[9]

M4 Receptor Signaling Pathway

The M4 muscarinic receptor is coupled to the Gi/o family of G proteins.[10] Activation of the M4 receptor by McN-A-343 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This can lead to the modulation of ion channel activity, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, and ultimately result in an inhibitory effect on neuronal activity.[10]

Conclusion

McN-A-343 is a valuable pharmacological tool whose primary molecular targets are the muscarinic acetylcholine receptors. Its functional selectivity for M1 and M4 subtypes, despite having similar binding affinities across all five subtypes, underscores the importance of considering agonist efficacy in drug action. The compound's unique bitopic binding at the M2 receptor further highlights the complexity of ligand-receptor interactions. A thorough understanding of its pharmacological profile, the experimental methods used for its characterization, and the signaling pathways it modulates is crucial for researchers in the fields of pharmacology, neuroscience, and drug development.

References

- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to McN-3716: A Potent Inhibitor of Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

McN-3716, also known as methyl 2-tetradecylglycidate, is a potent, orally active inhibitor of fatty acid oxidation (FAO). It functions as a prodrug, being converted intracellularly to its active form, 2-tetradecylglycidyl-coenzyme A (TDGA-CoA). TDGA-CoA acts as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this critical step, McN-3716 effectively shifts cellular metabolism from fatty acid utilization towards glucose oxidation. This mechanism of action has significant implications for conditions characterized by excessive reliance on fatty acid metabolism, such as type 2 diabetes and ketoacidosis. This guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental data related to McN-3716.

Introduction

Cellular energy homeostasis is a tightly regulated process involving the coordinated utilization of various fuel sources, primarily glucose and fatty acids. The Randle cycle describes the reciprocal relationship between glucose and fatty acid metabolism, where the increased oxidation of one substrate inhibits the utilization of the other. In pathological states such as insulin (B600854) resistance and diabetes, there is often an over-reliance on fatty acid oxidation, which can exacerbate hyperglycemia by inhibiting glucose uptake and utilization in peripheral tissues.

McN-3716 has emerged as a significant pharmacological tool and potential therapeutic agent for its ability to specifically inhibit fatty acid oxidation. Its action as a CPT-I inhibitor directly addresses the metabolic inflexibility observed in certain disease states. This document will delve into the technical details of McN-3716, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its effects.

Mechanism of Action

McN-3716 exerts its inhibitory effect on fatty acid oxidation through a multi-step process that culminates in the irreversible inactivation of carnitine palmitoyltransferase-I (CPT-I).

2.1. Prodrug Activation: McN-3716 is a methyl ester prodrug that readily crosses cell membranes. Once inside the cell, it is hydrolyzed to its corresponding carboxylic acid, 2-tetradecylglycidic acid. Subsequently, it is esterified to coenzyme A to form the active inhibitor, 2-tetradecylglycidyl-CoA (TDGA-CoA).

2.2. Irreversible Inhibition of CPT-I: TDGA-CoA is a highly potent, irreversible inhibitor of CPT-I. It is classified as a complexing-type irreversible inhibitor with an inhibition constant (Ki) of approximately 0.27 µM. The inactivation of CPT-I by TDGA-CoA is a rapid process, with a half-time (t0.5) of 38.5 seconds at a concentration of 100 nM for the (R)-enantiomer. This irreversible binding at the active site of CPT-I prevents the enzyme from catalyzing the conversion of long-chain fatty acyl-CoAs and carnitine into long-chain acylcarnitines, which is the essential step for their transport into the mitochondrial matrix.

2.3. Metabolic Shift: By blocking CPT-I, McN-3716 effectively curtails the entry of long-chain fatty acids into the mitochondria, thereby inhibiting β-oxidation. This reduction in fatty acid metabolism leads to a decrease in the mitochondrial acetyl-CoA/CoA and NADH/NAD+ ratios. According to the principles of the Randle cycle, this shift alleviates the inhibition of key glycolytic enzymes, such as pyruvate (B1213749) dehydrogenase, leading to an increased rate of glucose oxidation. This metabolic switch from fatty acid to glucose utilization is the basis for the hypoglycemic and anti-ketogenic effects of McN-3716.

Quantitative Data

The inhibitory potency of McN-3716 and its active form, TDGA-CoA, has been characterized in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| Inhibition of CPT-I by TDGA-CoA | |||

| Inhibition Constant (Ki) | ~0.27 µM | Isolated Rat Liver Mitochondria | |

| Half-time of Inactivation (t0.5) at 100 nM | 38.5 seconds | Isolated Rat Liver Mitochondria |

| In Vivo Effects of McN-3716 in Fasted Normal Rats | | | | | Oral Dose for Dose-Dependent Lowering of Plasma Ketones | 0.1 - 2.5 mg/kg | Fasted Normal Rats |[1] | | Oral Dose for Consistent Inhibition of Heart and Skeletal Muscle CPT | > 2.5 mg/kg | Fasted Normal Rats |[1] | | Oral Dose Required for Blood Glucose Lowering | 10-fold higher than for ketone lowering (~1.0 mg/kg) | Fasted Normal Rats |[1] | | Duration of Liver CPT Inhibition (at 1 mg/kg) | At least 48 hours | Fasted Normal Rats |[1] | | Duration of Hypoketonemic Effect (at 1 mg/kg) | Disappeared by 36 hours | Fasted Normal Rats |[1] |

Signaling and Metabolic Pathways

The action of McN-3716 can be visualized through its impact on key metabolic pathways.

Experimental Protocols

The characterization of McN-3716 as a fatty acid oxidation inhibitor has relied on a variety of in vitro and in vivo experimental protocols.

5.1. In Vitro Inhibition of Carnitine Palmitoyltransferase-I

Objective: To determine the inhibitory kinetics of McN-3716's active form, TDGA-CoA, on CPT-I activity.

Methodology:

-

Isolation of Mitochondria: Liver mitochondria are isolated from rats by differential centrifugation.

-

Enzyme Assay: CPT-I activity is typically measured using a radioisotopic forward assay.

-

The assay mixture contains isolated mitochondria, [³H]carnitine, and palmitoyl-CoA in a suitable buffer.

-

The reaction is initiated by the addition of the substrates.

-

The formation of radiolabeled palmitoylcarnitine (B157527) is measured over time by scintillation counting after separation from unreacted [³H]carnitine.

-

-

Inhibition Studies:

-

To determine the Ki for the irreversible inhibitor TDGA-CoA, a pre-incubation method is used.

-

Mitochondria are pre-incubated with various concentrations of TDGA-CoA for different time intervals.

-

The remaining CPT-I activity is then measured as described above.

-

The rate of inactivation (k_obs) is determined for each inhibitor concentration.

-

The Ki is calculated from a double reciprocal plot of k_obs versus the inhibitor concentration.

-

5.2. In Vivo Studies of Metabolic Effects

Objective: To assess the effects of oral administration of McN-3716 on blood glucose and ketone body levels in animal models.

Methodology:

-

Animal Model: Studies are typically conducted in fasted normal or diabetic rats.

-

Drug Administration: McN-3716 is administered orally at various doses.

-

Blood Sampling: Blood samples are collected at different time points post-administration.

-

Biochemical Analysis:

-

Plasma glucose levels are measured using a glucose oxidase method.

-

Plasma ketone body (β-hydroxybutyrate and acetoacetate) concentrations are determined using enzymatic assays.

-

-

Tissue Analysis:

-

At the end of the experiment, tissues such as the liver, heart, and skeletal muscle can be harvested.

-

Mitochondria are isolated from these tissues, and CPT activity is measured to correlate in vivo effects with enzyme inhibition.

-

Conclusion

McN-3716 is a well-characterized and potent inhibitor of fatty acid oxidation. Its mechanism as a prodrug that forms an irreversible inhibitor of CPT-I is a key feature that contributes to its efficacy. The resulting shift in metabolism from fatty acid to glucose utilization provides a strong rationale for its investigation in metabolic disorders. The quantitative data on its inhibitory potency and its dose-dependent in vivo effects on glucose and ketone homeostasis underscore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued study and development of McN-3716 and other fatty acid oxidation inhibitors.

References

McN3716: A Technical Whitepaper on its Core Mechanism of Action and Lack of Evidence for Diacylglycerol Lipase Inhibition

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the inquiry regarding the compound McN3716 (methyl 2-tetradecylglycidate) and its potential role as a diacylglycerol lipase (B570770) (DAGL) inhibitor. Following a comprehensive review of the scientific literature, this document confirms that This compound is a well-characterized inhibitor of fatty acid oxidation, specifically targeting carnitine palmitoyltransferase I (CPT1), and there is no current scientific evidence to support its activity as a diacylglycerol lipase inhibitor.

This whitepaper will provide an in-depth analysis of the established mechanism of action for this compound, including quantitative data on its inhibitory effects on CPT1. Furthermore, it will briefly outline the role of diacylglycerol lipase in the endocannabinoid system to provide a comprehensive context for the initial inquiry.

This compound: Primary Mechanism of Action as a Carnitine Palmitoyltransferase I (CPT1) Inhibitor

This compound is an orally effective hypoglycemic agent that exerts its effects by inhibiting the oxidation of long-chain fatty acids.[1] Its primary molecular target is carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane that is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2]

The active form of this compound is its coenzyme A thioester, 2-tetradecylglycidyl-coenzyme A (TDGA-CoA).[3] This active metabolite acts as a potent, irreversible, and active site-directed inhibitor of CPT1.[3][4] The inhibition of CPT1 by this compound leads to a reduction in fatty acid oxidation, which in turn promotes a shift towards glucose utilization for energy production. This mechanism underlies its observed hypoglycemic and hypoketonemic effects.[1]

Quantitative Data on CPT1 Inhibition

The following table summarizes the available quantitative data regarding the inhibition of CPT1 by the active form of this compound.

| Inhibitor | Target | Inhibition Type | Ki | Reference |

| 2-tetradecylglycidyl-coenzyme A (TDGA-CoA) | Carnitine Palmitoyltransferase A (CPT-A) | Irreversible, active site-directed | ~0.27 µM | [3] |

Experimental Protocols for Assessing CPT1 Inhibition

While specific, detailed protocols for this compound are embedded within individual research articles, a general methodology for assessing CPT1 inhibition can be outlined as follows:

Objective: To determine the inhibitory effect of a compound on CPT1 activity in isolated mitochondria.

Materials:

-

Isolated liver, heart, or skeletal muscle mitochondria from rats.

-

This compound (methyl 2-tetradecylglycidate).

-

Substrates: Palmitoyl-CoA, L-carnitine.

-

Radioactive label (e.g., [3H]carnitine or [14C]palmitoyl-CoA).

-

Buffer solutions, digitonin (B1670571) (for separating CPT-A and CPT-B), and scintillation cocktail.

-

Instrumentation: Scintillation counter.

General Procedure:

-

Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates by differential centrifugation.

-

Pre-incubation: Isolated mitochondria are pre-incubated with varying concentrations of this compound or its active form, TDGA-CoA.

-

Enzyme Assay: The CPT1 reaction is initiated by the addition of substrates (e.g., palmitoyl-CoA and radiolabeled L-carnitine).

-

Separation and Quantification: The product of the reaction (e.g., palmitoyl-[3H]carnitine) is separated from the unreacted substrate.

-

Data Analysis: The amount of radioactive product formed is quantified using a scintillation counter. The inhibitory potency (e.g., IC50 or Ki) is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Diacylglycerol Lipase (DAGL) and the Endocannabinoid System

Diacylglycerol lipases (DAGLs) are the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is a key signaling molecule in the central nervous system and periphery, activating cannabinoid receptors CB1 and CB2 to modulate a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.

Given the therapeutic potential of modulating the endocannabinoid system, the development of specific DAGL inhibitors is an active area of research. However, based on an extensive literature search, this compound is not recognized as an inhibitor of this enzyme class.

Signaling Pathways

Fatty Acid β-Oxidation and the Action of this compound

The following diagram illustrates the pathway of long-chain fatty acid β-oxidation and highlights the point of inhibition by this compound.

References

- 1. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of mitochondrial carnitine palmitoyl transferase by 2-tetradecylglycidic acid (McN-3802) (preliminary communication) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of malonyl-CoA and 2-tetradecylglycidyl-CoA with mitochondrial carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of McN-3716 in the Randle Cycle: A Technical Guide

An in-depth examination of the mechanism of action of the fatty acid oxidation inhibitor McN-3716 and its interplay with the glucose-fatty acid cycle.

Abstract

This technical guide delineates the pivotal role of McN-3716, a potent and specific inhibitor of long-chain fatty acid oxidation, in the context of the Randle cycle. The Randle cycle, or glucose-fatty acid cycle, describes the biochemical mechanism of competition between glucose and fatty acids for substrate oxidation in tissues such as muscle and adipose tissue.[1] McN-3716 exerts its hypoglycemic effects by blocking the oxidation of fatty acids, thereby promoting the uptake and oxidation of glucose, a mechanism predicted by the principles of the Randle cycle.[1] This document will provide a comprehensive overview of the mechanism of action of McN-3716, supported by available quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction to the Randle Cycle and McN-3716

The Randle cycle, first described by Philip Randle in 1963, illustrates the reciprocal relationship between the metabolism of glucose and fatty acids.[2] In states of high fatty acid availability, such as fasting or a high-fat diet, the oxidation of fatty acids and their metabolic products (acetyl-CoA and NADH) leads to the inhibition of key enzymes in glucose metabolism, including pyruvate (B1213749) dehydrogenase (PDH) and phosphofructokinase-1 (PFK-1).[2][3][4][5] This metabolic switch spares glucose for tissues that are obligate glucose consumers, such as the brain.

McN-3716 (methyl 2-tetradecylglycidate) is an experimental hypoglycemic agent that acts as a specific inhibitor of long-chain fatty acid oxidation.[1] Its ability to lower blood glucose is particularly pronounced in conditions where fatty acids are the predominant energy source, directly demonstrating its interplay with the Randle cycle.[1]

Mechanism of Action of McN-3716

McN-3716's primary mechanism of action is the inhibition of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][7] By blocking CPT-1, McN-3716 prevents the entry of fatty acids into the mitochondrial matrix, thus inhibiting their oxidation.

The inhibition of fatty acid oxidation by McN-3716 leads to a decrease in the intracellular concentrations of acetyl-CoA and NADH. This reduction alleviates the inhibition of pyruvate dehydrogenase (PDH), a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. With PDH activity restored, the conversion of pyruvate to acetyl-CoA is enhanced, promoting glucose oxidation.

Furthermore, the decrease in citrate (B86180) levels, a consequence of reduced fatty acid-derived acetyl-CoA entering the TCA cycle, removes the allosteric inhibition of phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis.[3][4][5][8] This activation of PFK-1 further stimulates the glycolytic pathway, leading to increased glucose utilization.

dot

Figure 1: Signaling pathway of this compound in the Randle cycle.

Quantitative Data

| Parameter | Observation | Reference |

| Hypoglycemic Potency | McN-3716 was found to be 15-20 times more potent than tolbutamide (B1681337) in lowering blood glucose in fasting rats. | [1] |

| Dose-Response | A dose-dependent hypoglycemic effect was observed when administered orally to rats, mice, and dogs. | [1] |

| Efficacy in Diabetic Models | Administration of McN-3716 resulted in a significant lowering of plasma glucose and glycosuria in depancreatized dogs. | [1] |

| Ketoacidosis | McN-3716 produced a virtually complete reversal of ketoacidosis in alloxan-diabetic rats and depancreatized dogs. | [1] |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for evaluating fatty acid oxidation inhibitors like McN-3716 in animal models. The specific details from the original McN-3716 studies are not fully available.

Animal Models and Induction of Diabetes

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Diabetes: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate buffer. Blood glucose levels are monitored to confirm the diabetic state. Alternatively, depancreatized dogs can be used as a model for insulin-deficient diabetes.

Drug Administration

-

Route of Administration: McN-3716 is orally effective and can be administered by gavage.[1]

-

Vehicle: The compound is typically suspended in a suitable vehicle such as a 0.5% aqueous solution of methylcellulose.

-

Dosing: A dose-response study would involve administering various doses of McN-3716 to different groups of animals.

Measurement of Blood Glucose and Plasma Fatty Acids

-

Blood Sampling: Blood samples can be collected from the tail vein of rats at various time points after drug administration.

-

Glucose Measurement: Blood glucose concentrations can be determined using a standard glucose oxidase method with a glucometer.

-

Fatty Acid Measurement: Plasma non-esterified fatty acids (NEFA) can be measured using commercially available enzymatic colorimetric assay kits.

dot

Figure 2: A generalized experimental workflow for evaluating this compound.

Conclusion

McN-3716 serves as a clear pharmacological tool for demonstrating the principles of the Randle cycle in vivo. By specifically inhibiting fatty acid oxidation at the level of CPT-1, it effectively shifts substrate utilization towards glucose, leading to a potent hypoglycemic effect in conditions of high fatty acid metabolism. The available data, though limited in the public domain, strongly support its mechanism of action through the modulation of the glucose-fatty acid cycle. Further research to fully elucidate its quantitative effects and detailed molecular interactions would be of significant interest to the fields of metabolism and drug development.

References

- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Reversible High Affinity Inhibition of Phosphofructokinase-1 by Acyl-CoA: A MECHANISM INTEGRATING GLYCOLYTIC FLUX WITH LIPID METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of pyruvate dehydrogenase, phosphofructo-1-kinase and acetyl-CoA carboxylase in the regulation of fatty acid synthesis in the lactating rat mammary gland during the starved to re-fed transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide on the Effects of FAAH Inhibition on Endocannabinoid Signaling: A Case Study with URB597

Disclaimer: Initial searches for the compound "McN3716" did not yield any publicly available scientific literature, chemical data, or biological activity. This suggests that "this compound" may be an internal development code, a proprietary compound not yet disclosed in the public domain, or a potential typographical error.

To fulfill the user's request for an in-depth technical guide, this document will focus on a well-characterized and widely studied Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) . The principles, experimental protocols, and data presentation outlined here serve as a comprehensive example of how the effects of a compound like this compound on endocannabinoid signaling would be investigated and documented.

Introduction to Endocannabinoid Signaling and FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[1] Key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoid ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1][2]

Anandamide, a key endocannabinoid, is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, thereby enhancing its signaling at cannabinoid receptors.[3] This mechanism is a promising therapeutic strategy for various conditions, including anxiety, pain, and inflammatory disorders, as it aims to amplify the body's natural homeostatic mechanisms without the psychoactive side effects associated with direct CB1 receptor agonists.[3][4]

URB597 is a potent and selective inhibitor of FAAH that has been extensively used as a research tool to probe the therapeutic potential of FAAH inhibition.[4] This guide provides a detailed overview of the effects of URB597 on endocannabinoid signaling, supported by quantitative data, experimental protocols, and visual diagrams.

Quantitative Data on URB597

The following tables summarize the key quantitative data regarding the interaction of URB597 with components of the endocannabinoid system.

Table 1: In Vitro Efficacy of URB597 against FAAH

| Parameter | Species | Value |

| IC50 | Human | 4.6 nM |

| IC50 | Rat | 5.2 nM |

| Ki | Human | ~5 nM |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Binding Affinity of URB597 for Cannabinoid Receptors

| Receptor | Species | Binding Affinity (Ki) |

| CB1 | Human | > 10,000 nM |

| CB2 | Human | > 10,000 nM |

Note: The high Ki values indicate that URB597 has a very low affinity for CB1 and CB2 receptors, highlighting its selectivity for FAAH.

Table 3: In Vivo Effects of URB597 on Anandamide Levels

| Species | Brain Region | Dose of URB597 | Fold Increase in Anandamide |

| Rat | Whole Brain | 0.3 mg/kg | ~2-3 fold |

| Mouse | Whole Brain | 1 mg/kg | ~5-fold |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of FAAH inhibitors like URB597.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay determines the inhibitory potency of a compound against FAAH activity.

Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC production is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic substrate (AAMCA)

-

Test compound (e.g., URB597) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in FAAH assay buffer.

-

Add a fixed amount of FAAH enzyme to each well of the microplate.

-

Add the different concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for CB1 and CB2 Receptors

This assay is used to determine the binding affinity of a compound for cannabinoid receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]CP55,940 for CB1) is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and a decrease in binding in the presence of the test compound indicates its affinity for the receptor.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP55,940)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Test compound (e.g., URB597)

-

Non-specific binding control (a high concentration of a known non-radiolabeled ligand, e.g., WIN55,212-2)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the mixture at 30°C for 60-90 minutes.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and analyze the data using non-linear regression to determine the Ki value.

Quantification of Endocannabinoid Levels in Brain Tissue

This method is used to measure the in vivo effects of an FAAH inhibitor on the levels of anandamide and other endocannabinoids.

Principle: Brain tissue is collected from animals treated with the test compound or vehicle. Lipids, including endocannabinoids, are extracted from the tissue, and the levels of specific endocannabinoids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Rodents (rats or mice)

-

Test compound (e.g., URB597) and vehicle for administration

-

Internal standards (deuterated versions of the endocannabinoids to be measured)

-

Organic solvents for lipid extraction (e.g., acetonitrile, chloroform, methanol)

-

Solid-phase extraction (SPE) columns for sample cleanup

-

LC-MS/MS system

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At a specified time point after administration, euthanize the animals and rapidly dissect the brain region of interest.

-

Immediately homogenize the tissue in a solvent containing the internal standards to stop enzymatic activity and begin the extraction process.

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing the endocannabinoids.

-

Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS/MS system.

-

Inject the sample into the LC-MS/MS system for separation and quantification of the target endocannabinoids.

-

Generate a standard curve using known concentrations of the endocannabinoids to quantify the levels in the tissue samples.

-

Normalize the endocannabinoid levels to the weight of the tissue.

Visualizations

The following diagrams illustrate key concepts related to the effects of FAAH inhibition on endocannabinoid signaling.

Caption: Endocannabinoid signaling pathway and the inhibitory action of URB597 on FAAH.

Caption: Experimental workflow for an in vitro FAAH inhibition assay.

Caption: Logical relationship of FAAH inhibition to its physiological effects.

Conclusion

The selective inhibition of FAAH, as exemplified by the compound URB597, represents a significant strategy for modulating the endocannabinoid system. By preventing the degradation of anandamide, FAAH inhibitors elevate the levels of this endogenous cannabinoid, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects. The detailed characterization of such compounds, through a combination of in vitro and in vivo experiments, is essential for understanding their mechanism of action and advancing their potential clinical development. The methodologies and data presented in this guide provide a framework for the evaluation of novel FAAH inhibitors.

References

- 1. Endocannabinoid Signaling in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 3. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Hypoglycemic Agent Methyl 2-tetradecylglycidate: A Deep Dive into its Discovery, Mechanism, and Scientific History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tetradecylglycidate (MTDG), also known as methyl palmoxirate, is a potent and specific inhibitor of mitochondrial long-chain fatty acid oxidation. Initially developed as an oral hypoglycemic agent, its unique mechanism of action has made it a valuable tool for metabolic research. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of MTDG. It includes detailed experimental protocols for its synthesis and biological evaluation, a summary of key quantitative data, and visualizations of its metabolic and signaling pathways.

Discovery and History

Methyl 2-tetradecylglycidate emerged from research in the late 1970s and early 1980s focused on developing novel oral treatments for diabetes mellitus. Scientists at McNeil Laboratories, Inc. were investigating compounds that could lower blood glucose levels by altering cellular metabolism. MTDG (also referred to as McN-3716) was identified as a promising candidate due to its potent hypoglycemic and hypoketonemic effects.[1]

Early studies quickly established that MTDG's primary mechanism of action was the inhibition of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][2] A pivotal discovery was that MTDG is a prodrug. In vivo, it is rapidly hydrolyzed to its corresponding carboxylic acid, 2-tetradecylglycidic acid (TDGA), and then activated to 2-tetradecylglycidyl-CoA (TDGA-CoA).[3] It is this CoA ester that acts as a potent, irreversible inhibitor of CPT-I.[3] This groundbreaking work elucidated the specific molecular target and the bioactivation pathway of this class of compounds.

The development of MTDG as a therapeutic agent was ultimately halted due to findings of cardiac hypertrophy in long-term animal studies. This adverse effect was later linked to an off-target activation of the angiotensin II type 1 (AT1) receptor by TDGA, leading to increased angiotensin II levels and subsequent heart muscle growth.[4] Despite its discontinuation as a clinical candidate, MTDG remains a widely used and important tool in metabolic research to study the intricate relationship between fatty acid and glucose metabolism.

Mechanism of Action

The primary pharmacological action of Methyl 2-tetradecylglycidate is the irreversible inhibition of carnitine palmitoyltransferase I (CPT-I). This enzyme is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation.

Bioactivation and CPT-I Inhibition

As a methyl ester, MTDG is a prodrug that is readily absorbed. Following administration, it undergoes the following activation steps:

-

Hydrolysis: MTDG is hydrolyzed to its active carboxylic acid form, 2-tetradecylglycidic acid (TDGA).

-

Activation to CoA Ester: TDGA is then esterified with coenzyme A to form 2-tetradecylglycidyl-CoA (TDGA-CoA).[3]

TDGA-CoA is a highly potent, irreversible, and active-site-directed inhibitor of CPT-I.[3] It acts as a complexing-type irreversible inhibitor with stereospecificity.[3] By binding to CPT-I, TDGA-CoA prevents the enzyme from converting long-chain acyl-CoAs to their corresponding acylcarnitines, thus blocking their entry into the mitochondria.

dot

References

- 1. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of hepatic lipogenesis by 2-tetradecylglycidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Tetradecylglycidic acid, an inhibitor of carnitine palmitoyltransferase-1, induces myocardial hypertrophy via the AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential of McN3716 in Metabolic Syndrome: A Technical Overview for Researchers

A comprehensive review of the available scientific literature reveals no public data or research findings under the identifier McN3716 in the context of metabolic syndrome. This suggests that "this compound" may be an internal, pre-clinical designation, a novel compound with research yet to be published, or a potential misidentification.

Metabolic syndrome is a complex condition characterized by a cluster of risk factors that increase the likelihood of developing cardiovascular disease and type 2 diabetes. These factors include central obesity, high blood pressure, elevated fasting glucose levels, high triglycerides, and low high-density lipoprotein (HDL) cholesterol.[1][2][3][4] The underlying pathophysiology is multifaceted, involving insulin (B600854) resistance, chronic low-grade inflammation, and dysregulated lipid metabolism.[1][2][5][6]

Given the absence of specific information on this compound, this guide will provide a foundational framework for the potential investigation of a novel compound in the context of metabolic syndrome, drawing upon established experimental protocols and known signaling pathways implicated in the disease. This document is intended to serve as a blueprint for researchers and drug development professionals embarking on the evaluation of new therapeutic agents for this prevalent condition.

Key Therapeutic Targets in Metabolic Syndrome

Research into novel therapeutics for metabolic syndrome often focuses on key molecular pathways that are dysregulated in the disease state. A hypothetical compound like this compound would likely be investigated for its effects on one or more of the following:

-

Insulin Signaling: Improving insulin sensitivity in peripheral tissues such as the liver, skeletal muscle, and adipose tissue is a primary goal.[5][7][8] Key targets include components of the insulin receptor signaling cascade.

-

Lipid Metabolism: Modulating the synthesis, storage, and oxidation of lipids is crucial.[9][10][11] This includes pathways involved in fatty acid synthesis, triglyceride storage in lipid droplets, and fatty acid oxidation.

-

Inflammation: Chronic low-grade inflammation is a hallmark of metabolic syndrome.[1][6] Targeting inflammatory signaling pathways, such as those involving cytokines like TNF-α and IL-6, is a viable strategy.

Hypothetical Experimental Workflow for Investigating a Novel Compound (e.g., this compound)

The following diagram outlines a typical preclinical experimental workflow to assess the efficacy and mechanism of action of a new chemical entity for metabolic syndrome.

Caption: Preclinical workflow for evaluating a novel compound in metabolic syndrome.

Potential Signaling Pathways for Investigation

Should research on this compound become available, its mechanism of action would likely intersect with established signaling pathways central to metabolic health. The diagram below illustrates a simplified overview of key interconnected pathways.

Caption: Interconnected signaling pathways relevant to metabolic syndrome.

Standardized Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are outlines for key experiments typically employed in the study of metabolic syndrome.

Table 1: Key Experimental Protocols

| Experiment | Objective | General Methodology |

| Glucose Tolerance Test (GTT) | To assess the ability of an organism to clear a glucose load from the blood. | Animals are fasted overnight, followed by an intraperitoneal or oral administration of a glucose bolus. Blood glucose levels are measured at baseline and at specified time points post-administration. |

| Insulin Tolerance Test (ITT) | To evaluate insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin. | Animals are fasted for a short period, followed by an intraperitoneal injection of insulin. Blood glucose levels are monitored at regular intervals to determine the rate of decline. |

| In Vitro Glucose Uptake Assay | To measure the direct effect of a compound on glucose transport into cells (e.g., adipocytes or myocytes). | Differentiated cells are incubated with the test compound, followed by the addition of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose). Cell lysates are then analyzed for radioactivity to quantify glucose uptake. |

| Western Blot Analysis | To determine the expression and phosphorylation status of key proteins in signaling pathways. | Protein lysates from tissues or cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., Akt, p-Akt). |

| Quantitative PCR (qPCR) | To measure the gene expression of key metabolic and inflammatory markers. | RNA is extracted from tissues or cells and reverse-transcribed to cDNA. qPCR is then performed using primers for genes of interest (e.g., SREBP-1c, TNF-α). |

Concluding Remarks

While there is currently no publicly available research on this compound for metabolic syndrome, the framework provided here offers a comprehensive guide for the potential investigation of this or any novel compound in the field. The multifaceted nature of metabolic syndrome necessitates a multi-pronged experimental approach, from in vitro mechanistic studies to in vivo efficacy models. A thorough understanding of the underlying signaling pathways and the application of standardized, robust experimental protocols are paramount for the successful development of new and effective therapies to combat this growing global health issue. Researchers are encouraged to utilize this guide as a foundational resource in their drug discovery and development efforts.

References

- 1. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Syndrome: Updates on Pathophysiology and Management in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolic Syndrome - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Diet Composition on Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Genetic variants in lipid metabolism are independently associated with multiple features of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exogenous lipid uptake induces metabolic and functional reprogramming of tumor-associated myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging role of lipid metabolism alterations in Cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing Pharmacological Inhibitors for the Study of 2-Arachidonoylglycerol (2-AG) Biosynthesis

An initial search for the compound "McN3716" did not yield specific results in the context of 2-arachidonoylglycerol (B1664049) (2-AG) biosynthesis. Therefore, this technical guide will focus on the established principles and methodologies for studying 2-AG biosynthesis using well-characterized pharmacological inhibitors of the key synthetic enzymes, diacylglycerol lipases (DAGLs). The tools and techniques described herein are standard in the field and are directly applicable to the study of any novel inhibitor.

Introduction

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role as a retrograde messenger that modulates synaptic transmission and plasticity.[1][2] It is an endogenous agonist for both the cannabinoid CB1 and CB2 receptors.[3][4] The synthesis of 2-AG is tightly regulated and occurs "on-demand" in response to neuronal stimulation.[5][6] Understanding the enzymatic machinery responsible for its production is fundamental for elucidating its physiological and pathophysiological roles. This guide provides a technical overview for researchers, scientists, and drug development professionals on how to use pharmacological inhibitors to investigate the biosynthesis of 2-AG, with a focus on its primary synthetic enzymes, diacylglycerol lipase (B570770) alpha (DAGLα) and beta (DAGLβ).

The Canonical Pathway of 2-AG Biosynthesis

The predominant pathway for 2-AG synthesis in the central nervous system is a two-step enzymatic process.[2][7][8] It begins with the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase Cβ (PLCβ), which is typically activated by Gq/11-coupled receptors or elevated intracellular calcium. This reaction yields two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). Subsequently, DAG containing arachidonic acid at the sn-2 position is hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG.[5][7] Two isoforms of DAGL, DAGLα and DAGLβ, are responsible for this conversion.[9]

Pharmacological Tools: Diacylglycerol Lipase Inhibitors

The study of 2-AG biosynthesis heavily relies on selective inhibitors of DAGLα and DAGLβ. These chemical probes allow for the acute and controlled reduction of 2-AG production, enabling researchers to investigate the subsequent biological effects. A range of inhibitors with varying selectivity and mechanisms of action have been developed.

Table 1: Select Diacylglycerol Lipase (DAGL) Inhibitors

| Compound | Target(s) | Potency (IC₅₀) | Selectivity | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Tetrahydrolipstatin (THL/Orlistat) | Pan-lipase inhibitor, including DAGLα | ~60 nM for DAGLα | Poor; inhibits other lipases. | Irreversible. Commonly used but lacks specificity. | [10] |

| O-3841 | DAGLα | 160 nM | High selectivity over MAGL and FAAH. | Potent and specific inhibitor. | [10][11] |

| LEI105 | Dual DAGLα/DAGLβ | DAGLα: 39 nMDAGLβ: 23 nM | High selectivity over other endocannabinoid system enzymes. | Reversible α-ketoheterocycle inhibitor. | [12] |

| OMDM-188 | DAGL | Not specified | Not specified | Potent; used to demonstrate "on-demand" 2-AG synthesis in electrophysiology. | [6] |

| DH376 | DAGLβ | Not specified | Selective for DAGLβ. | Used to probe DAGLβ function in human placenta. | [13][14] |

| KT109 | DAGLα | 14 nM | >1000-fold selective for DAGLα over DAGLβ and other hydrolases. | Potent, selective, and brain-penetrant piperidinyl-1,2,3-triazole urea. |

| KT172 | DAGLβ | 16 nM | >1000-fold selective for DAGLβ over DAGLα and other hydrolases. | Potent, selective, and brain-penetrant piperidinyl-1,2,3-triazole urea. | |

Note: IC₅₀ values can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols for studying 2-AG biosynthesis using DAGL inhibitors.

Protocol 1: In Vitro DAGL Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on DAGL activity in a controlled environment, such as in membranes from cells overexpressing the enzyme or in brain tissue homogenates.

1. Preparation of Enzyme Source:

- Culture HEK293T or COS-7 cells and transfect with plasmids encoding human DAGLα or DAGLβ.

- After 48 hours, harvest cells, and prepare membrane fractions by sonication and ultracentrifugation.

- Alternatively, prepare brain tissue homogenates (e.g., from hippocampus or cerebellum) in an appropriate buffer.

- Determine protein concentration using a standard method (e.g., BCA assay).

2. Inhibition Assay:

- Pre-incubate the enzyme preparation (e.g., 20 µg of membrane protein) with various concentrations of the test inhibitor (e.g., LEI105) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

- Initiate the enzymatic reaction by adding a DAG substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).[15]

- Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

3. Lipid Extraction and Quantification:

- Stop the reaction by adding a cold organic solvent mixture, typically chloroform/methanol (B129727) (1:2, v/v), containing an internal standard (e.g., 2-AG-d8).

- Perform lipid extraction using the Bligh-Dyer method or a similar procedure.

- Evaporate the organic phase to dryness and reconstitute the lipid extract in an appropriate solvent for analysis.

- Quantify the amount of 2-AG produced using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

4. Data Analysis:

- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

// Nodes

prep [label="1. Prepare Enzyme Source\n(e.g., transfected cell membranes,\nbrain homogenate)", fillcolor="#F1F3F4", fontcolor="#202124"];

incubate [label="2. Pre-incubate Enzyme\nwith Inhibitor or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"];

react [label="3. Initiate Reaction\nwith DAG Substrate (e.g., SAG)", fillcolor="#F1F3F4", fontcolor="#202124"];

stop [label="4. Stop Reaction & Add\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];

extract [label="5. Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="6. Quantify 2-AG\nby LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];